molecular formula C16H22N2O3 B1416347 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid CAS No. 1082910-24-4

1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid

Cat. No.: B1416347
CAS No.: 1082910-24-4
M. Wt: 290.36 g/mol
InChI Key: GXDPAGASIFOFIY-UHFFFAOYSA-N
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Description

“1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1082910-24-4 . It has a molecular weight of 290.36 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 290.36 . The IUPAC Name is 1-[2-(3,5-dimethylanilino)-2-oxoethyl]-4-piperidinecarboxylic acid .

Scientific Research Applications

Complexation of Arenes

Research has explored the synthesis and application of macrobicyclic compounds, including variants of piperidine derivatives, for the complexation of arenes in aqueous and organic solutions. Such compounds have demonstrated significant potential in host-guest complexation, a process relevant to mimicking biological systems and understanding molecular interactions in aqueous environments (Diederich, Dick, & Griebel, 1986).

Synthesis of Biological Agents

Piperidine derivatives, closely related to the specified compound, have been synthesized and characterized for potential antibacterial and anti-tuberculosis activities. These compounds were also studied through molecular docking to assess interactions with specific enzymes, highlighting their relevance in drug discovery and biological research (Megha, Bodke, & Shanavaz, 2023).

Application in Chemistry of Heterocyclic Compounds

Piperidine-based compounds have been synthesized and evaluated in the broader context of heterocyclic chemistry. These compounds, due to their structural features and biological activities, are of significant interest for pharmaceutical research and development (Khalid et al., 2016).

Development of Antitumor Agents

Derivatives of piperidine, including the one , have been explored for their potential in developing antitumor agents. These compounds are studied for their synthesis routes and evaluated for their effectiveness in inhibiting the growth of cancer cells, an area of considerable interest in oncological research (Bialy & Gouda, 2011).

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also being explored .

Properties

IUPAC Name

1-[2-(3,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11-7-12(2)9-14(8-11)17-15(19)10-18-5-3-13(4-6-18)16(20)21/h7-9,13H,3-6,10H2,1-2H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDPAGASIFOFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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